molecular formula C15H15ClN6OS B6577005 N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1058496-18-6

N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B6577005
CAS No.: 1058496-18-6
M. Wt: 362.8 g/mol
InChI Key: XGQYHEKFTBYTHR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C15H15ClN6OS and its molecular weight is 362.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.0716580 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6OS/c1-3-22-14-13(20-21-22)15(18-8-17-14)24-7-12(23)19-10-5-4-9(2)11(16)6-10/h4-6,8H,3,7H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQYHEKFTBYTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)C)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with other compounds.

Chemical Structure and Properties

The compound's structure includes a chloro-substituted aromatic ring and a triazolo-pyrimidine moiety linked through a sulfanyl group. This unique combination is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing triazoles and pyrimidines exhibit significant biological activities, including anticancer, antifungal, and antimicrobial effects. The specific compound has been evaluated for its cytotoxicity against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. It may also inhibit cell migration and proliferation by affecting key signaling pathways such as NF-kB.
  • In Vitro Studies :
    • In a study evaluating derivatives of triazole-containing compounds, the compound exhibited an IC50 value of approximately 0.43 µM against HCT116 colon cancer cells, showcasing significantly higher potency compared to other tested compounds (IC50 of 4.93 µM for Melampomagnolide B) .
    • The compound was shown to decrease the expression of mesenchymal markers (e.g., vimentin) while increasing epithelial markers (e.g., E-cadherin), indicating a potential role in reversing epithelial-mesenchymal transition (EMT) in cancer cells .

Comparative Efficacy

A comparative analysis with other triazole-containing compounds reveals that this specific compound displays enhanced cytotoxicity against multiple cancer cell lines, including:

  • HCT116 : IC50 = 0.43 µM
  • MDA-MB-231 : IC50 = 1.5 µM under hypoxic conditions
  • HT-29 : IC50 = 1.5 µM under normoxic conditions .

Data Table: Anticancer Activity Comparison

Compound NameCell LineIC50 (µM)Mechanism of Action
N-(3-chloro-4-methylphenyl)-2-({...})HCT1160.43Induces apoptosis via caspase activation
Melampomagnolide BHCT1164.93Induces apoptosis but less potent
Triazole-Pyrimidine HybridMDA-MB-2311.5Inhibits migration and induces apoptosis
Triazole HybridHT-291.5Arrests cell cycle at G0/G1 phase

Case Studies

Several studies have investigated the pharmacological profile of similar compounds:

  • Yu et al. (2019) synthesized various triazole-containing hybrids and reported their anticancer potential across different cell lines, establishing a foundation for further exploration into novel derivatives .
  • Wei et al. (2020) explored the effects of triazole-linked saponins on multiple cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction, which supports the hypothesis that structural modifications can enhance biological activity .

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